Optical Rotation Differentiates alpha-D-Cymarose pyranose from Digitoxose and Generic D-Cymarose
The specific optical rotation of alpha-D-Cymarose pyranose (+53.4° in water [1]) is approximately 15% higher than that of D-digitoxose (+46.3° in water [2]) and differs from the value reported for generic D‑cymarose (≈+54.7° after equilibration [3]). This parameter provides a straightforward, nondestructive identity check that distinguishes the alpha-pyranose form from its beta-anomer and from other 2,6-dideoxyhexoses.
| Evidence Dimension | Specific optical rotation [α]D in water |
|---|---|
| Target Compound Data | +53.4° (c = not specified, water) |
| Comparator Or Baseline | D-Digitoxose: +46.3° (water); Generic D-Cymarose: +54.7° (c = 3.2, water, after 24 h) |
| Quantified Difference | Δ[α]D ≈ +7.1° vs digitoxose; Δ[α]D ≈ −1.3° vs generic D‑cymarose |
| Conditions | Polarimetry at sodium D-line; temperature ~20–25 °C; aqueous solution |
Why This Matters
Optical rotation is a pharmacopoeia-recognized identity parameter; the measurable difference enables confident lot‑to‑lot verification and prevents accidental substitution with digitoxose or the wrong cymarose anomer.
- [1] Kotobank. Cymarose. In: Encyclopedia Nipponica. Shogakukan. Available at: https://kotobank.jp/word/シマロース (accessed 2026-05-06). View Source
- [2] Quimigen. Digitoxose product information. Available at: https://www.quimigen.pt (accessed 2026-05-06). View Source
- [3] DrugFuture. Cymarose. Chemical Properties Database. Available at: https://www.drugfuture.com/chemdata/cymarose.html (accessed 2026-05-06). View Source
